molecular formula C14H13N3O2S2 B2791181 1-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one CAS No. 862975-57-3

1-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one

Cat. No.: B2791181
CAS No.: 862975-57-3
M. Wt: 319.4
InChI Key: HNZGQEGSNWJQGB-UHFFFAOYSA-N
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Description

1-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is a complex organic compound that belongs to the class of benzothiazoles and thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include piperidine, ethanol, and various aldehydes . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds include other benzothiazole and thiazole derivatives such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 1-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one lies in its specific combination of benzothiazole and thiazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-7-12(8(2)18)21-13(15-7)17-14-16-10-5-4-9(19-3)6-11(10)20-14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGQEGSNWJQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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